molecular formula C14H22ClN3 B3030958 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine CAS No. 116331-14-7

4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine

Cat. No. B3030958
CAS RN: 116331-14-7
M. Wt: 267.8 g/mol
InChI Key: KEYKSGMTHPRQBZ-UHFFFAOYSA-N
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Description

“4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine” is a compound that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . It has a molecular weight of 253.77 .


Molecular Structure Analysis

The molecular structure of “4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine” can be represented by the InChI code: 1S/C13H20ClN3/c14-12-3-1-4-13(11-12)17-9-7-16(8-10-17)6-2-5-15/h1,3-4,11H,2,5-10,15H2 .


Physical And Chemical Properties Analysis

“4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine” is an oil at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine:

Neuropharmacology

4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine has been studied extensively for its potential effects on the central nervous system. It acts as a ligand for various neurotransmitter receptors, including serotonin and dopamine receptors. This makes it a candidate for research into treatments for psychiatric disorders such as depression, anxiety, and schizophrenia .

Antipsychotic Development

Due to its interaction with dopamine receptors, this compound is being explored as a potential antipsychotic agent. Research has shown that it can modulate dopaminergic activity, which is crucial in the management of psychotic symptoms in disorders like schizophrenia .

Antidepressant Research

The compound’s affinity for serotonin receptors also makes it a subject of interest in antidepressant research. By influencing serotonin levels in the brain, it may help alleviate symptoms of depression. Studies are ongoing to determine its efficacy and safety as an antidepressant .

Antimicrobial Activity

4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine has demonstrated antimicrobial properties in various studies. It has been tested against a range of bacterial and fungal pathogens, showing potential as a broad-spectrum antimicrobial agent .

Cancer Research

Recent studies have investigated the compound’s potential anticancer properties. It has shown cytotoxic effects against certain cancer cell lines, suggesting it could be developed as a chemotherapeutic agent. Research is focused on understanding its mechanism of action and optimizing its efficacy .

Anti-inflammatory Applications

The compound has been evaluated for its anti-inflammatory effects. It has shown promise in reducing inflammation in various experimental models, which could make it useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antiviral Research

There is growing interest in the antiviral properties of 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine. Preliminary studies suggest it may inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development .

Pain Management

Research has also explored the compound’s potential in pain management. Its interaction with neurotransmitter systems involved in pain perception suggests it could be developed as an analgesic. Studies are ongoing to determine its effectiveness and safety in this application .

Future Directions

The future directions for “4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine” could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the versatility of piperazine derivatives, it may also be interesting to investigate its potential applications in pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3/c15-13-4-3-5-14(12-13)18-10-8-17(9-11-18)7-2-1-6-16/h3-5,12H,1-2,6-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYKSGMTHPRQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511191
Record name 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine

CAS RN

116331-14-7
Record name 4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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